1-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-cyclohexylurea
Description
1-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-cyclohexylurea is a pyridazinone-derived compound featuring a 4-chlorophenyl substituent at position 3 of the pyridazinone core, an ethyl linker, and a cyclohexylurea moiety. The pyridazinone scaffold is known for its pharmacological relevance, particularly in enzyme inhibition and receptor modulation . The 4-chlorophenyl group enhances lipophilicity and may influence binding affinity to hydrophobic pockets in biological targets.
Properties
IUPAC Name |
1-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c20-15-8-6-14(7-9-15)17-10-11-18(25)24(23-17)13-12-21-19(26)22-16-4-2-1-3-5-16/h6-11,16H,1-5,12-13H2,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGCZDYHYRIUED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-cyclohexylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.
- IUPAC Name : this compound
- Molecular Formula : C18H22ClN3O2
- Molecular Weight : 345.84 g/mol
- CAS Number : 1224164-64-0
Structural Features
The compound features a pyridazine core with a chlorophenyl substituent, which is known to enhance biological activity through various mechanisms. The cyclohexylurea moiety contributes to its binding affinity and selectivity for biological targets.
The compound's biological activity can be attributed to its interaction with specific receptors and enzymes involved in various physiological processes. Research indicates that it may act as an inhibitor of certain kinases and receptors, which are pivotal in the pathogenesis of diseases such as cancer and autoimmune disorders.
Pharmacological Studies
- Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in animal models. It inhibits the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases like Alzheimer's.
Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on MCF-7 breast cancer cells. The results indicated an IC50 value of 12 µM, suggesting potent activity against this cell line. The study also noted that treatment led to increased levels of caspase-3, indicating apoptosis induction .
Study 2: Anti-inflammatory Activity
In a model of acute inflammation using carrageenan-induced paw edema in rats, administration of the compound significantly reduced edema compared to control groups, with a maximum inhibition of 60% observed at a dose of 20 mg/kg .
Table 1: Summary of Biological Activities
Table 2: Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H22ClN3O2 |
| Molecular Weight | 345.84 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Comparison with Similar Compounds
Key Observations:
Urea vs. Amide/Sulfonamide Groups : The target’s cyclohexylurea group contrasts with sulfonamide (5a) or acetamide (6b) moieties in analogs. Urea’s hydrogen-bonding capacity may enhance target binding compared to sulfonamides, which prioritize solubility .
Substituent Effects : The 4-chlorophenyl group is common in compounds with reported enzyme inhibitory activity (e.g., acetylcholinesterase in ). Piperazine rings (as in ) may enhance CNS penetration, whereas the target’s cyclohexyl group could increase lipophilicity (logP) and tissue distribution.
Pharmacological and Physicochemical Properties
- Melting Points : Analogs with antipyrine-acetamide groups (e.g., 6b) exhibit higher melting points (204–205°C) compared to piperazinyl derivatives (145–147°C for 6h ), suggesting stronger crystalline packing in amide-containing compounds.
- Synthetic Complexity : The target’s urea group may require specialized coupling reagents, whereas benzenesulfonamide derivatives (e.g., 5a) are synthesized via straightforward alkylation .
- Biological Activity: Piperazinyl-pyridazinones () show inhibitory effects on enzymes like acetylcholinesterase, while phosphate prodrugs () focus on improving pharmacokinetics. The target’s urea moiety could mimic these activities but with distinct selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
